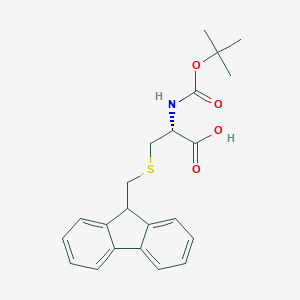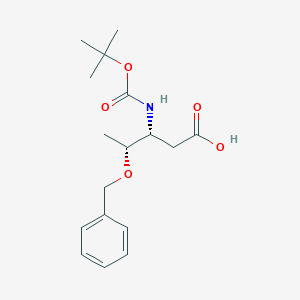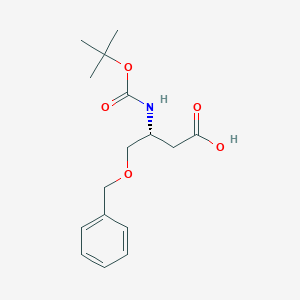
Boc-his-ome
Vue d'ensemble
Description
Boc-histidine-methyl ester, commonly referred to as Boc-his-ome, is a derivative of the amino acid histidine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of histidine and a methyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis and serves as a building block for the preparation of more complex peptides and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-histidine-methyl ester typically involves the protection of the amino group of histidine with a Boc group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:
Protection of the Amino Group: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-histidine.
Esterification of the Carboxyl Group: Boc-histidine is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form Boc-histidine-methyl ester.
Industrial Production Methods
In an industrial setting, the production of Boc-histidine-methyl ester follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-histidine-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Boc-histidine.
Deprotection: The Boc group can be removed under acidic conditions to yield histidine-methyl ester.
Coupling Reactions: Boc-histidine-methyl ester can participate in peptide coupling reactions to form dipeptides and longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Hydrolysis: Boc-histidine.
Deprotection: Histidine-methyl ester.
Coupling Reactions: Dipeptides and longer peptide chains.
Applications De Recherche Scientifique
Boc-histidine-methyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: As a protected amino acid, it is a key building block in the synthesis of peptides and proteins.
Drug Development: Used in the design and synthesis of peptide-based drugs.
Bioconjugation: Employed in the modification of proteins and peptides for various biochemical studies.
Structural Studies: Utilized in the preparation of peptide analogs for structural and functional analysis.
Mécanisme D'action
The mechanism of action of Boc-histidine-methyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide coupling, while the methyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide product .
Comparaison Avec Des Composés Similaires
Boc-histidine-methyl ester can be compared with other similar compounds such as:
Fmoc-histidine-methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-histidine-methyl ester: Uses a benzyloxycarbonyl (Cbz) protecting group.
Alloc-histidine-methyl ester: Uses an allyloxycarbonyl (Alloc) protecting group.
Each of these compounds has its unique advantages and disadvantages in peptide synthesis. Boc-histidine-methyl ester is favored for its stability and ease of removal under mild acidic conditions .
Propriétés
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEVEEORUORBAX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426886 | |
| Record name | Nalpha-Boc-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-14-4 | |
| Record name | Nalpha-Boc-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Boc-His-OMe in the synthesis of radiolabeled folate derivatives?
A1: this compound serves as a crucial building block in the multi-step synthesis of a novel γ-folic acid-Nτ-histidine conjugate. [] This conjugate is designed to target folate receptor-positive tumor cells for both diagnosis and therapy. The researchers chose to utilize the Nτ-position of histidine for radiolabeling with isotopes like 99mTc (for diagnosis) and 188Re (for therapy). [] Therefore, this compound, with its protected amino and carboxyl groups, allows for specific modifications and the eventual attachment of the radiolabeled moiety to the folate molecule.
Q2: Can you elaborate on the synthetic route involving this compound for this application?
A2: The preferred synthetic route, as described in the research, starts with this compound. [] In two subsequent steps, it is converted to an Nτ-(functionalized aminoalkyl)histidine derivative. [] This derivative acts as a linker, connecting the radiolabeled moiety to the gamma-carboxylic group of a glutamic acid moiety. This modified glutamic acid is then coupled to a protected pteroic acid, ultimately yielding the desired γ-folic acid-Nτ-histidine conjugate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


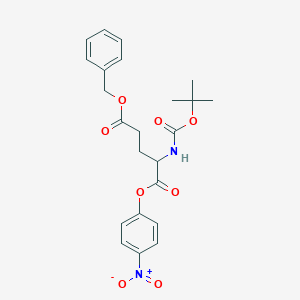
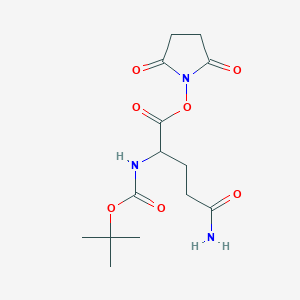
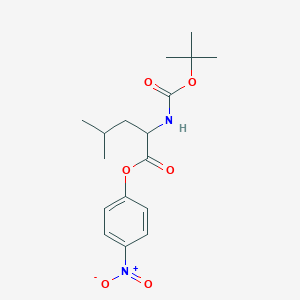
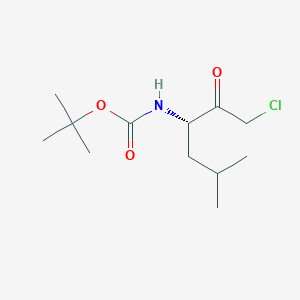
![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)



